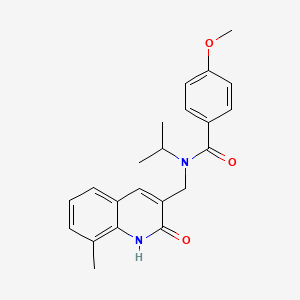
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide, also known as HMN-176, is a small molecule compound that has been of interest to scientists due to its potential applications in cancer research. This compound is a member of the benzamide class of compounds and has been found to exhibit anti-tumor properties in preclinical studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell division process. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to ensure that the compound is not toxic to healthy cells.
Future Directions
There are a number of future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the use of this compound in the treatment of specific types of cancer, such as breast cancer and prostate cancer, warrants further investigation.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and para-methoxybenzaldehyde to form the intermediate product N-(2-hydroxy-8-methylquinolin-3-ylmethyl)-4-methoxybenzaldehyde. This intermediate product is then reacted with isopropylamine and hydrogen gas in the presence of a palladium catalyst to form the final product, this compound.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been studied extensively for its potential applications in cancer research. In preclinical studies, this compound has been found to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been found to exhibit synergistic effects when used in combination with other anti-cancer agents.
Properties
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)16-8-10-19(27-4)11-9-16)13-18-12-17-7-5-6-15(3)20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPJBGISDXAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
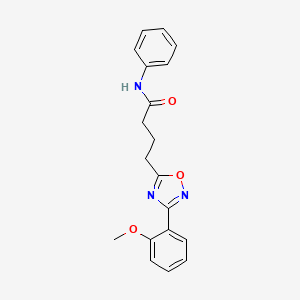
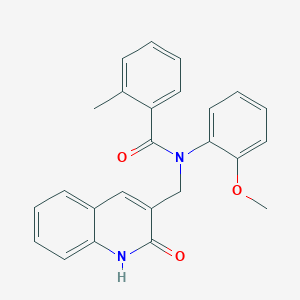
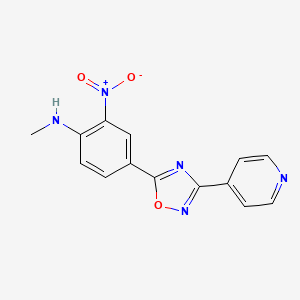
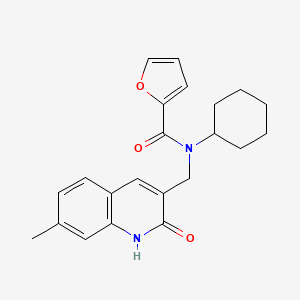
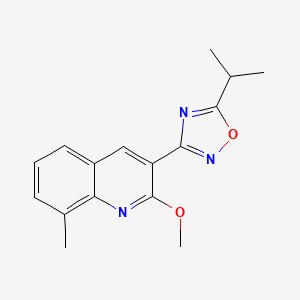

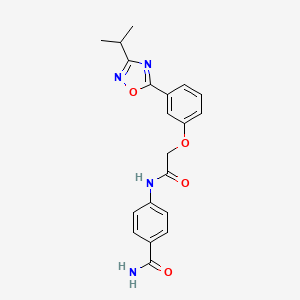
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

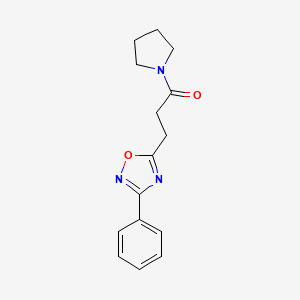
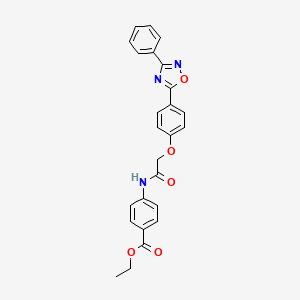

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
